N-(4-tert-butylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide
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Overview
Description
N-(4-tert-butylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a tert-butylphenyl group, a thiadiazole ring, and an acetamide moiety, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-tert-butylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting thiosemicarbazide with acetic anhydride, followed by cyclization.
Attachment of the Sulfanyl Group: The thiadiazole ring is then reacted with a suitable sulfanylating agent, such as a thiol, under basic conditions to introduce the sulfanyl group.
Formation of the Acetamide Moiety: The final step involves the reaction of the intermediate with 4-tert-butylphenylamine and chloroacetyl chloride to form the acetamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Key considerations include the use of efficient catalysts, solvent systems, and purification techniques to ensure high purity and consistent quality.
Chemical Reactions Analysis
Types of Reactions
N-(4-tert-butylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under mild conditions to modify the thiadiazole ring or the acetamide moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiadiazole derivatives.
Substitution: Functionalized phenyl or thiadiazole derivatives.
Scientific Research Applications
N-(4-tert-butylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the development of specialty chemicals and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-tert-butylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The thiadiazole ring and sulfanyl group are key structural features that contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(4-tert-butylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide: can be compared with other thiadiazole derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the tert-butylphenyl group enhances its stability and lipophilicity, while the thiadiazole ring and sulfanyl group provide versatile sites for chemical modification and interaction with biological targets.
This detailed overview highlights the significance of this compound in various fields of research and its potential for further development
Biological Activity
N-(4-tert-butylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide (CAS: 667913-18-0) is a synthetic compound belonging to the class of thiadiazole derivatives. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is C15H19N3OS2, with a molecular weight of approximately 321.46 g/mol. The structure features a thiadiazole ring and a tert-butylphenyl group , which are significant in determining its biological activity.
Property | Value |
---|---|
Molecular Formula | C15H19N3OS2 |
Molecular Weight | 321.46 g/mol |
CAS Number | 667913-18-0 |
Chemical Class | Thiadiazole Derivative |
The biological activity of this compound is primarily attributed to its interaction with specific biological targets such as enzymes and receptors. The thiadiazole moiety is known for its ability to modulate various biochemical pathways, potentially leading to therapeutic effects.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could interact with receptors to alter cellular signaling pathways.
- Antimicrobial Activity : Its structure suggests potential antimicrobial properties by disrupting bacterial lipid biosynthesis.
Biological Activities
Research has indicated that this compound exhibits various biological activities:
Anticancer Activity
Studies have shown that derivatives of thiadiazole compounds can possess significant anticancer properties. For instance, compounds similar to this compound have been tested against several cancer cell lines including A549 (lung cancer) and C6 (glioma) cells. The evaluation methods typically include:
- MTT assays for cell viability
- Analysis of apoptosis through caspase activation
In one study, thiazole derivatives demonstrated the ability to induce apoptosis in tumor cells, suggesting that this compound may have similar effects .
Antimicrobial Activity
The presence of the thiadiazole ring indicates potential antimicrobial effects. Research on related compounds has shown effectiveness against various pathogens by disrupting their growth mechanisms . The specific activity spectrum of this compound remains to be fully characterized but suggests promising applications in treating infections.
Case Studies and Research Findings
Several studies have explored the biological activity of thiadiazole derivatives:
- Synthesis and Evaluation : A study synthesized novel thiazole derivatives and evaluated their anticancer activity against A549 and C6 cell lines. Compounds showed significant inhibition of cell proliferation and induced apoptosis .
- Antimicrobial Screening : Another investigation focused on synthesizing various thiadiazole-based compounds for antimicrobial screening. Some exhibited notable activity against Gram-positive and Gram-negative bacteria .
Properties
IUPAC Name |
N-(4-tert-butylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3OS2/c1-10-17-18-14(21-10)20-9-13(19)16-12-7-5-11(6-8-12)15(2,3)4/h5-8H,9H2,1-4H3,(H,16,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCQQVFZRZDZLAY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)SCC(=O)NC2=CC=C(C=C2)C(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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